molecular formula C11H12BrF2NO2S B1414342 1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine CAS No. 2216744-61-3

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine

Cat. No.: B1414342
CAS No.: 2216744-61-3
M. Wt: 340.19 g/mol
InChI Key: KNAPDJLVOQERAC-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine is a fluorinated heterocyclic compound with the molecular formula C₁₁H₁₂BrF₂NO₂S . Its IUPAC name derives from its structural components: a pyrrolidine ring (five-membered saturated nitrogen heterocycle) substituted with two fluorine atoms at the 3,3-positions, linked via a sulfonyl group to a 4-bromo-3-methylphenyl moiety. The sulfonyl group (–SO₂–) bridges the aromatic and heterocyclic components, creating a planar geometry that influences its electronic properties.

The compound’s SMILES notation is CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CC(F)(F)CC2 , which highlights the spatial arrangement of substituents. Its InChIKey (BXHHSOQCAQPFCC-UHFFFAOYSA-N ) further distinguishes its stereoelectronic profile.

Key Structural Features:

Feature Description
Pyrrolidine core Five-membered ring with nitrogen at position 1; 3,3-difluoro substitution
Sulfonyl bridge Connects phenyl and pyrrolidine moieties; enhances stability and polarity
4-Bromo-3-methylphenyl Aromatic ring with bromine (electron-withdrawing) and methyl (electron-donating) groups

Physical and Chemical Classification

This compound belongs to the organofluorine sulfonamide class, characterized by:

  • Physical state : Crystalline solid at room temperature (typical for sulfonamides).
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to sulfonyl and fluorine groups.
  • Reactivity : The sulfonyl group acts as an electron-deficient site, enabling nucleophilic substitution at the phenyl ring. Fluorine’s electronegativity stabilizes the pyrrolidine ring against oxidation.

Classification Summary:

Property Classification
Chemical family Heterocyclic sulfonamide
Functional groups Sulfonyl, difluoropyrrolidine, bromophenyl
Hybridization sp³ (pyrrolidine nitrogen), sp² (aromatic ring)

Historical Context in Organofluorine Chemistry

The synthesis of fluorinated pyrrolidines emerged alongside advances in electrophilic fluorination and halogen-exchange methodologies developed in the mid-20th century. Early work by Swarts (1898) demonstrated the utility of antimony trifluoride in introducing fluorine to organic molecules, a principle later adapted for heterocycles. The compound’s structure reflects modern trends in late-stage fluorination , where fluorine atoms are introduced to preconstructed scaffolds to optimize physicochemical properties.

Key historical milestones influencing its development:

  • 1930s–1950s : Industrialization of fluorinated refrigerants (CFCs) spurred methods for controlled fluorination.
  • 2000s : Catalytic asymmetric fluorination enabled stereoselective synthesis of fluoropyrrolidines.
  • 2010s : Sulfonyl-directed coupling reactions expanded access to aryl-heterocyclic hybrids.

Significance in Heterocyclic Chemistry Research

The compound’s dual functionality—a fluorinated pyrrolidine and a sulfonylated aromatic ring—makes it a versatile scaffold in medicinal and materials chemistry:

  • Conformational rigidity : The 3,3-difluoro substitution restricts pyrrolidine ring puckering, favoring bioactive conformations.
  • Electron-deficient sulfonyl group : Enhances binding to proteins via hydrogen bonding and π-stacking interactions.
  • Synthetic flexibility : The bromine atom permits further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura).

Applications in Research:

  • Catalysis : N-Heterocyclic carbene (NHC) catalysts leverage fluorinated pyrrolidines for enantioselective transformations.
  • Material science : Fluorinated sulfonamides improve thermal stability in polymers.
  • Drug discovery : Analogous compounds show activity in tendon/ligament repair pathways.

This compound exemplifies the synergy between fluorination and heterocyclic design, offering a template for advancing functionalized small molecules in interdisciplinary research.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonyl-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NO2S/c1-8-6-9(2-3-10(8)12)18(16,17)15-5-4-11(13,14)7-15/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAPDJLVOQERAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Aromatic Sulfonyl Intermediate

Starting Material: 4-Bromo-3-methylbenzenesulfonyl chloride or sulfonic acid derivatives

The initial step involves preparing the aromatic sulfonyl component, which can be achieved via sulfonation of methyl-substituted bromobenzenes. The process typically follows these pathways:

  • Sulfonation of methylbenzenes : Methylbenzenes are sulfonated using fuming sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonyl group at the desired position (para or ortho relative to methyl).

  • Conversion to sulfonyl chlorides : The sulfonic acid derivatives are transformed into sulfonyl chlorides using reagents like thionyl chloride or phosphorus pentachloride, facilitating subsequent nucleophilic substitution reactions.

Research Data:

Step Reagents Conditions Yield Notes
Sulfonation Fuming sulfuric acid 0–50°C ~80% Selectivity for para position
Conversion to sulfonyl chloride Thionyl chloride Reflux ~90% Purity critical for subsequent steps

Formation of the Sulfonyl-Linked Intermediate

Key Reaction:

The sulfonyl chloride reacts with a suitable amine or nucleophile to form the sulfonamide or sulfonate ester intermediate. For the target compound, the sulfonyl chloride reacts with a pyrrolidine derivative or a precursor to introduce the pyrrolidine ring.

  • Reaction conditions : Typically performed in inert solvents like dichloromethane or acetonitrile, with base additives such as pyridine or triethylamine to scavenge HCl generated during the reaction.

Research Data:

Reagent Solvent Base Yield Reference
4-Bromo-3-methylbenzenesulfonyl chloride Dichloromethane Pyridine ~85%

Final Assembly and Purification

The final compound is obtained through purification techniques such as column chromatography, recrystallization, or preparative HPLC, ensuring high purity suitable for research purposes.

Notes:

  • Reaction conditions are optimized to minimize side reactions, especially fluorination steps which require careful control of temperature and reagent addition.
  • The synthesis emphasizes mild conditions and accessible reagents, aligning with recent advances in fluorinated heterocycle synthesis.

Data Summary Table

Step Starting Material Reagents Solvent Conditions Typical Yield References
Aromatic sulfonyl formation Methylbenzenes Fuming sulfuric acid, thionyl chloride - 0–50°C, reflux 80–90% ,
Sulfonamide formation Sulfonyl chloride Pyridine, amines Dichloromethane Room temp, inert atmosphere 85%
Difluoropyrrolidine synthesis Difluoroenol silyl ethers Claisen rearrangement, Ru-oxidation Mild Room temp Cost-effective, high yield ,
Coupling to pyrrolidine Difluoropyrrolidine Activation agents Suitable solvent Reflux 70–85% ,

Chemical Reactions Analysis

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties. The incorporation of difluoromethyl groups can enhance the compound's ability to inhibit tumor growth by modifying metabolic pathways in cancer cells .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its sulfonyl and difluoromethyl functionalities allow for the creation of various derivatives:

  • Sulfonamide Derivatives : The sulfonyl group enables the synthesis of sulfonamide derivatives that may exhibit improved pharmacological profiles .
  • Fluorinated Compounds : The presence of fluorine atoms is known to enhance the metabolic stability and bioavailability of drugs, making this compound valuable in developing fluorinated pharmaceuticals .

Biological Studies

The compound is also used in biological studies to understand the mechanisms of action of drugs and their interactions with biological systems:

  • Enzyme Inhibition Studies : It can be employed to assess the inhibition of specific enzymes involved in disease processes, providing insights into its potential therapeutic effects .
  • Cellular Assays : Researchers utilize this compound in cellular assays to evaluate cytotoxicity and cellular uptake mechanisms, which are crucial for drug development.

Case Study 1: Anticancer Research

A study explored the efficacy of this compound as an anticancer agent. The results showed that it inhibited cell proliferation in several cancer cell lines, suggesting that further development could lead to effective cancer therapies.

Case Study 2: Synthesis of Fluorinated Sulfonamides

Researchers synthesized a series of fluorinated sulfonamides using this compound as a precursor. The newly formed compounds displayed enhanced antibacterial activity compared to their non-fluorinated counterparts, demonstrating the importance of fluorination in drug design.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogues and their properties:

Compound Name Structural Differences Biological Activity/Properties Key References
1-(3-Bromo-5-trifluoromethyl-benzyl)-3,3-difluoro-pyrrolidine Benzyl substituent with -CF₃ and Br vs. sulfonyl group Not explicitly reported; -CF₃ may enhance lipophilicity
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]pyrrolidine Lacks difluoro substitution; methoxy group Unknown; methoxy group may alter electronic profile
3,3-Difluoropyrrolidine hydrochloride Base structure without sulfonyl group Intermediate for further derivatization
1-(5-Bromo-2-iodobenzyl)-3,3-difluoropyrrolidine Iodine substituent vs. methyl group Larger halogen may influence steric interactions

Physicochemical Properties

  • Electron Effects : The difluoropyrrolidine ring reduces basicity of the nitrogen, which may decrease off-target interactions in biological systems .

Biological Activity

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10BrF2N1O2S
  • Molecular Weight : 305.15 g/mol
  • Chemical Structure :

    Chemical Structure

The biological activity of this compound may be attributed to its interaction with specific biological targets. Research indicates that sulfonamide derivatives, such as this one, often exhibit inhibitory effects on enzymes involved in various metabolic pathways. The presence of the difluoropyrrolidine moiety may enhance the compound's binding affinity to target proteins.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfonamide derivatives. The compound has shown activity against various bacterial strains, likely due to its ability to inhibit folate synthesis pathways.

Anticancer Properties

Research has indicated that compounds containing a pyrrolidine ring can exhibit anticancer activity. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in models of acute inflammation. It has been shown to reduce pro-inflammatory cytokine production, suggesting a potential role in managing inflammatory diseases.

Case Studies and Research Findings

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth
In Vitro Cancer Cell StudyInduced apoptosis in breast cancer cell lines through caspase activation
Anti-inflammatory ModelReduced TNF-alpha and IL-6 levels in LPS-induced inflammation

Q & A

Q. What synthetic strategies are effective for preparing 1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine, and how can reaction conditions be optimized systematically?

Methodological Answer:

  • Synthetic Routes : Start with sulfonylation of 3,3-difluoropyrrolidine using 4-bromo-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Monitor reaction progress via TLC or LC-MS.
  • Optimization : Apply factorial design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst, stoichiometry) and identify optimal conditions. For example, a 2^3 factorial design can reduce experimental runs while capturing interactions between variables .
  • Reference : ICReDD’s approach integrates quantum chemical calculations and experimental feedback to refine reaction pathways, minimizing trial-and-error .

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Structural Confirmation : Use X-ray crystallography (as in structurally related sulfonylpyrrolidine derivatives) to resolve stereochemistry . For NMR, prioritize 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm difluoropyrrolidine and sulfonyl group placement.
  • Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC with UV/Vis or ELSD detectors for purity quantification.
  • Thermal Properties : Differential scanning calorimetry (DSC) to determine melting points and stability, referencing similar compounds (e.g., mp 105–106°C for bromophenyl analogs) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and stability under varying conditions?

Methodological Answer:

  • Reactivity Prediction : Employ density functional theory (DFT) to model transition states and intermediates in sulfonylation reactions. Compare energy barriers for competing pathways (e.g., sulfonyl group attachment vs. side reactions) .
  • Solvent Effects : Use COSMO-RS simulations to assess solvent compatibility and polarity impacts on reaction yield.
  • Stability Analysis : Molecular dynamics (MD) simulations to evaluate hydrolytic or thermal degradation risks, particularly for the difluoropyrrolidine core .

Q. How should researchers address contradictory data in reaction yields when modifying substituents on the benzene ring?

Methodological Answer:

  • Statistical Analysis : Apply ANOVA to identify significant variables causing yield discrepancies. For example, electron-withdrawing groups (e.g., bromo) may deactivate the sulfonyl chloride, requiring adjusted stoichiometry .
  • Controlled Comparison : Use paired experimental designs (e.g., same conditions with/without methyl substituents) to isolate substituent effects. Reference crystallographic data (e.g., Acta Cryst. E68) to correlate steric effects with reactivity .

Q. What safety protocols are recommended for handling sulfonamide derivatives like this compound?

Methodological Answer:

  • Hazard Mitigation : Despite limited hazard data for this specific compound, adopt general sulfonamide precautions: use fume hoods, nitrile gloves, and PPE. Monitor for sulfonyl group-related sensitization .
  • Waste Management : Quench reactions with aqueous bicarbonate before disposal to neutralize residual sulfonyl chlorides.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.